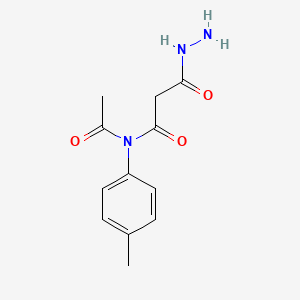
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide typically involves the reaction of 4-methylphenylhydrazine with acetic anhydride and a suitable acylating agent. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactions with optimized conditions for yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted hydrazides.
Aplicaciones Científicas De Investigación
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylhydrazine: A simpler hydrazide with similar reactivity.
4-Methylphenylhydrazine: A precursor in the synthesis of the target compound.
N-Acetyl-3-oxopropanamide: A related compound with a similar structure but lacking the hydrazinyl group.
Uniqueness
N-Acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its hydrazinyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
918446-32-9 |
|---|---|
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-acetyl-3-hydrazinyl-N-(4-methylphenyl)-3-oxopropanamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-3-5-10(6-4-8)15(9(2)16)12(18)7-11(17)14-13/h3-6H,7,13H2,1-2H3,(H,14,17) |
Clave InChI |
WAKGXNLHMJCRLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C)C(=O)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)





![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

![Methyl 9-amino-1,5-dioxaspiro[5.5]undecane-9-carboxylate](/img/structure/B12604520.png)

